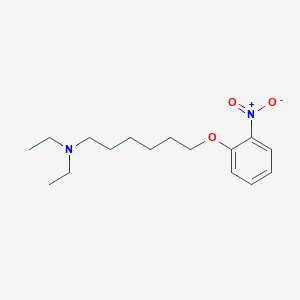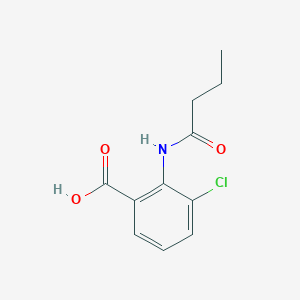![molecular formula C18H19ClO4 B5229207 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5229207.png)
4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde, also known as CMPOB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and materials science.
Mécanisme D'action
The exact mechanism of action of 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde is not fully understood, but studies have suggested that it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation and survival. For example, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell signaling and regulation. Additionally, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to induce apoptosis, or programmed cell death, in cancer cells, indicating that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde can have various biochemical and physiological effects, depending on the specific biological system being studied. For example, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating that it may have potential as an anti-cancer agent. Additionally, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to have anti-inflammatory and analgesic effects in animal models, suggesting that it may have potential as a therapeutic agent for pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to have a wide range of potential applications, making it a versatile compound for studying various biological systems. However, one limitation of using 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde. One area of interest is the development of 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde-based polymers with unique properties, such as biodegradability or self-healing capabilities. Another area of interest is the further investigation of 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde's potential as an anti-cancer agent, including studies on its mechanism of action and its efficacy in animal models. Additionally, research could be conducted on the potential use of 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde as a therapeutic agent for pain and inflammation, including studies on its safety and efficacy in animal models.
Méthodes De Synthèse
The synthesis of 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde involves several steps, starting with the reaction of 2-chloro-5-methylphenol with propylene oxide to form 3-(2-chloro-5-methylphenoxy)propanol. This intermediate is then reacted with 3-methoxybenzaldehyde in the presence of a catalyst to yield 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been studied for its potential use in various fields, including materials science, drug discovery, and cancer research. In materials science, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been used as a building block for the synthesis of novel polymers with unique properties. In drug discovery, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been investigated as a potential lead compound for the development of new drugs that target specific biological pathways. In cancer research, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to have anti-tumor activity in vitro and in vivo, suggesting that it may be a promising candidate for further development as an anti-cancer agent.
Propriétés
IUPAC Name |
4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO4/c1-13-4-6-15(19)17(10-13)23-9-3-8-22-16-7-5-14(12-20)11-18(16)21-2/h4-7,10-12H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVAHYLWRSOAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6493900 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5229125.png)

![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5229144.png)

![6-(5-methyl-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5229156.png)
![N-(4-bromophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5229157.png)
![4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5229170.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5229171.png)
![N-(2-methoxyphenyl)-5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5229183.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5229186.png)



![4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5229242.png)